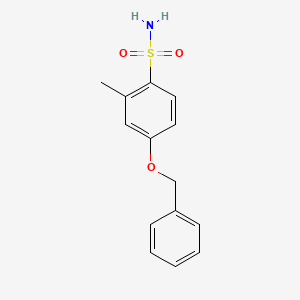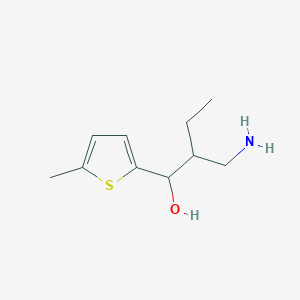
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a butanol chain with an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes:
Thiophene Functionalization: Starting with 5-methylthiophene, a halogenation reaction introduces a halogen atom at the 2-position.
Grignard Reaction: The halogenated thiophene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the butanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiophene ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological systems, including potential enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-1-(thiophen-2-yl)butan-1-ol: Lacks the methyl group on the thiophene ring.
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)ethanol: Has a shorter carbon chain.
Uniqueness
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is unique due to the presence of both the aminomethyl group and the butanol chain, which confer specific chemical and physical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-8(6-11)10(12)9-5-4-7(2)13-9/h4-5,8,10,12H,3,6,11H2,1-2H3 |
Clave InChI |
VBZCCHIGHAPYSA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1=CC=C(S1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



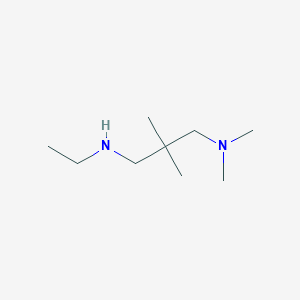
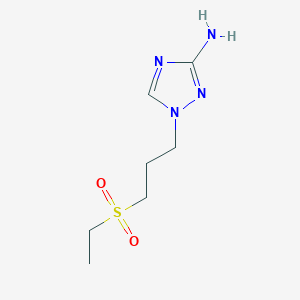

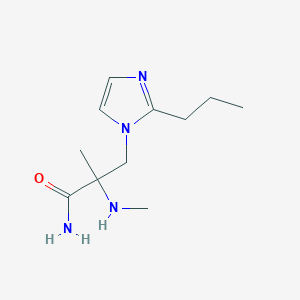
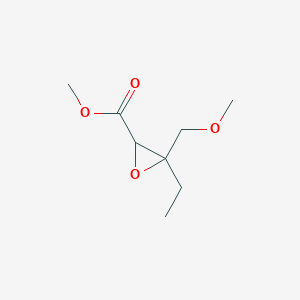
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
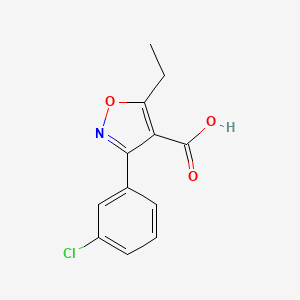
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)

![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)
